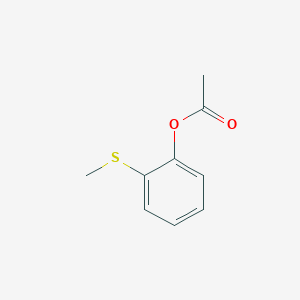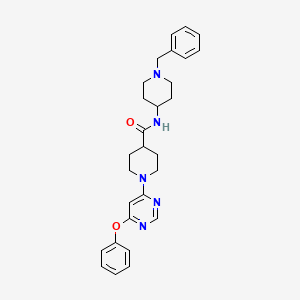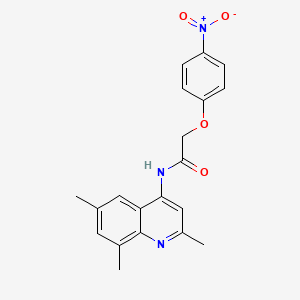
2-Acetoxyphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxyphenyl methyl sulfide is a chemical compound with the molecular formula C9H10O2S . It is also known by other names such as (2-methylsulfanylphenyl) acetate and 2- (methylsulfanyl)phenyl acetate . This compound has been used in research related to the inhibition of cyclooxygenase-2 (COX-2) .
Synthesis Analysis
The synthesis of 2-Acetoxyphenyl methyl sulfide and its analogs involves the extension of the S-alkyl chain with higher alkyl homologues, which leads to significant increases in inhibitory potency . The introduction of a triple bond in the heptyl chain led to further increments in potency and selectivity . The alkynyl analogues were more potent and selective COX-2 inhibitors than the corresponding alkyl homologues .
Chemical Reactions Analysis
Sulfides, like 2-Acetoxyphenyl methyl sulfide, have unique chemical behaviors. They are stronger acids than equivalent alcohols and phenols . This property can influence their reactivity in various chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxyphenyl methyl sulfide include a molecular weight of 182.24 g/mol, a XLogP3 value of 1.7, and a topological polar surface area of 51.6 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .
Scientific Research Applications
Photocatalysis and Photoelectrochemistry
APMS has garnered attention in the realm of photocatalysis and photoelectrochemical applications. Its tunable structural and optical properties make it a promising candidate for solar energy conversion. Researchers explore APMS-based photoelectrodes for water splitting, where sunlight is harnessed to generate hydrogen and oxygen. By optimizing the bandgap and surface properties, APMS can enhance charge separation and improve overall efficiency .
Electrocatalysis for Hydrogen Generation
In electrocatalytic hydrogen generation, APMS serves as a catalyst to facilitate the conversion of water into hydrogen gas. Its unique electronic structure and surface reactivity allow efficient proton reduction at the electrode-electrolyte interface. Researchers investigate APMS-based catalysts to enhance hydrogen production rates and stability .
Sulfur-Containing Organic Synthesis
APMS contains a sulfur atom, making it valuable in organic synthesis. Chemists utilize it as a building block for constructing more complex molecules. For instance, APMS can participate in nucleophilic substitution reactions, leading to the formation of diverse organic compounds .
Antibacterial Properties
Studies have explored APMS’s antibacterial activity. Its chemical structure, including the acetoxy and sulfide groups, contributes to this property. Researchers investigate its potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Materials Science and Nanotechnology
APMS nanoparticles find applications in materials science and nanotechnology. Their size-dependent properties allow for tailored behavior. Researchers use APMS nanocrystals in sensors, drug delivery systems, and as additives to enhance material properties .
Corrosion Inhibition
Due to its sulfur content, APMS can act as a corrosion inhibitor. When added to metal surfaces, it forms a protective layer that prevents oxidation and degradation. Researchers explore its effectiveness in safeguarding metals in aggressive environments .
Chandrasekaran, S., Yao, L., Deng, L., Bowen, C., Zhang, Y., Chen, S., Lin, Z., Peng, F., & Zhang, P. (2019). Recent advances in metal sulfides: from controlled fabrication to electrocatalytic, photocatalytic, and photoelectrochemical water splitting and beyond. Chemical Society Reviews, 48(15), 4178–4205. DOI: 10.1039/c8cs00664d
Mechanism of Action
Target of Action
It is known that sulfides, including organic sulfides like 2-acetoxyphenyl methyl sulfide, often interact with various biological targets .
Mode of Action
Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .
Biochemical Pathways
For example, the acetyl CoA pathway, which is considered ancient, involves sulfur-containing compounds and is essential for carbon and energy metabolism .
Pharmacokinetics
The pharmacokinetics of a drug generally depend on both the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .
Result of Action
For example, the thiol group of cysteine and glutathione is often involved in the redox cycle by two thiol ↔ disulfide conversions .
Future Directions
The future directions of research involving sulfides like 2-Acetoxyphenyl methyl sulfide could involve their use in energy storage devices , metal-organic frameworks , and other areas where transition metal sulfides are applicable . The unique properties of sulfides make them promising candidates for various applications in these fields.
properties
IUPAC Name |
(2-methylsulfanylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLMCFSPDGCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxyphenyl methyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)


![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)
![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)


![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)